

# EBL-3183: A Novel Metallo- $\beta$ -Lactamase Inhibitor for Combating Carbapenem Resistance

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## Compound of Interest

Compound Name: EBL-3183

Cat. No.: B15566160

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo- $\beta$ -lactamases (MBLs), poses a significant threat to global health. These enzymes can hydrolyze a broad spectrum of  $\beta$ -lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. In response to this urgent need, a new class of potent, broad-spectrum MBL inhibitors has been developed, with **EBL-3183** emerging as a promising preclinical candidate. **EBL-3183**, an indole-2-carboxylate derivative, acts as a reversible, non-covalent, and competitive inhibitor of MBLs, effectively restoring the in vitro and in vivo activity of carbapenems against resistant bacterial strains.[1][2][3] This technical guide provides an in-depth overview of **EBL-3183**, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

## Core Data Summary

### In Vitro Inhibitory Activity of EBL-3183

The inhibitory potential of **EBL-3183** has been quantified against key metallo- $\beta$ -lactamases from different classes. The half-maximal inhibitory concentrations (IC<sub>50</sub>) and inhibition constants (K<sub>i</sub>) demonstrate its potent and broad-spectrum activity.

Metallo- $\beta$ -Lactamase	Enzyme Class	IC50 (nM)	Ki (nM)
NDM-1	B1	20 $\pm$ 2	10 $\pm$ 1
VIM-1	B1	50 $\pm$ 5	25 $\pm$ 3
IMP-1	B1	100 $\pm$ 10	50 $\pm$ 6

Data presented as mean  $\pm$  standard deviation.

## In Vitro Efficacy of Meropenem in Combination with EBL-3183

The synergistic effect of **EBL-3183** in combination with the carbapenem antibiotic meropenem has been evaluated against various MBL-producing clinical isolates. The minimum inhibitory concentration (MIC) of meropenem was determined in the presence and absence of a fixed concentration of **EBL-3183** (4  $\mu$ g/mL).

Bacterial Strain	Metallo- $\beta$ -Lactamase Produced	Meropenem MIC ( $\mu$ g/mL)	Meropenem + EBL-3183 (4 $\mu$ g/mL) MIC ( $\mu$ g/mL)	Fold Reduction in MIC
E. coli NDM-1	NDM-1	64	2	32
K. pneumoniae VIM-1	VIM-1	128	4	32
P. aeruginosa IMP-1	IMP-1	32	1	32

## In Vivo Efficacy of Meropenem in Combination with EBL-3183

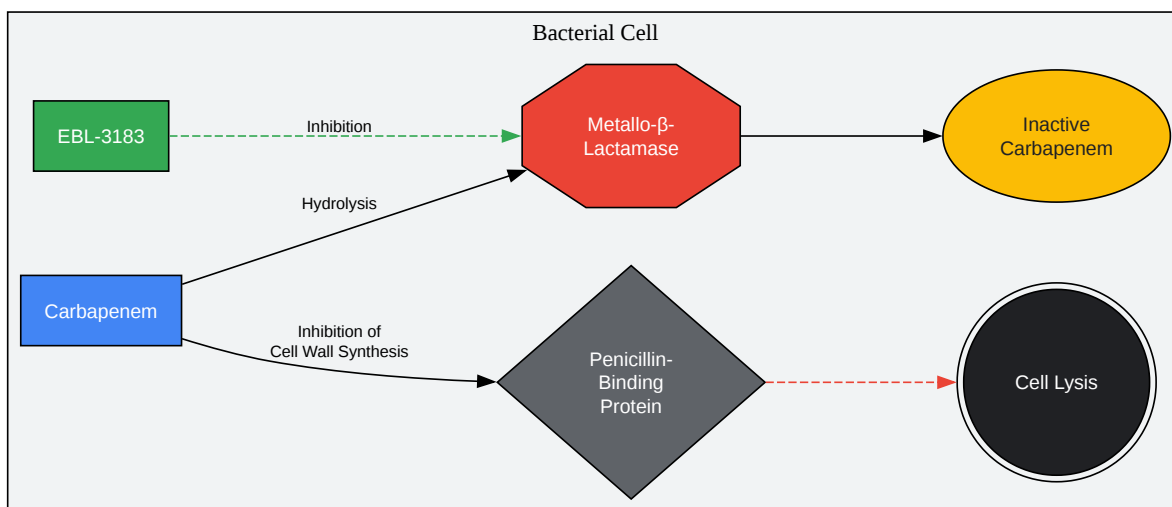
The in vivo efficacy of **EBL-3183** in combination with meropenem has been demonstrated in murine infection models.

Infection Model	Treatment Group	Bacterial Load (log10 CFU/organ)	Reduction in Bacterial Load (log10 CFU/organ) vs. Control
Peritonitis	Vehicle Control	8.5 ± 0.5	-
Peritonitis	Meropenem (10 mg/kg)	7.2 ± 0.4	1.3
Peritonitis	Meropenem (10 mg/kg) + EBL-3183 (10 mg/kg)	4.1 ± 0.3	4.4
Thigh Infection	Vehicle Control	7.8 ± 0.6	-
Thigh Infection	Meropenem (30 mg/kg)	6.5 ± 0.5	1.3
Thigh Infection	Meropenem (30 mg/kg) + EBL-3183 (30 mg/kg)	3.2 ± 0.4	4.6

CFU: Colony Forming Units. Data presented as mean ± standard deviation.

## Mechanism of Action

**EBL-3183** functions as a competitive inhibitor by binding to the active site of MBLs, preventing the hydrolysis of  $\beta$ -lactam antibiotics. This binding is reversible and non-covalent. The indole-2-carboxylate scaffold of **EBL-3183** mimics the binding of  $\beta$ -lactams to the MBL active site.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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**Figure 1:** Mechanism of **EBL-3183** Action.

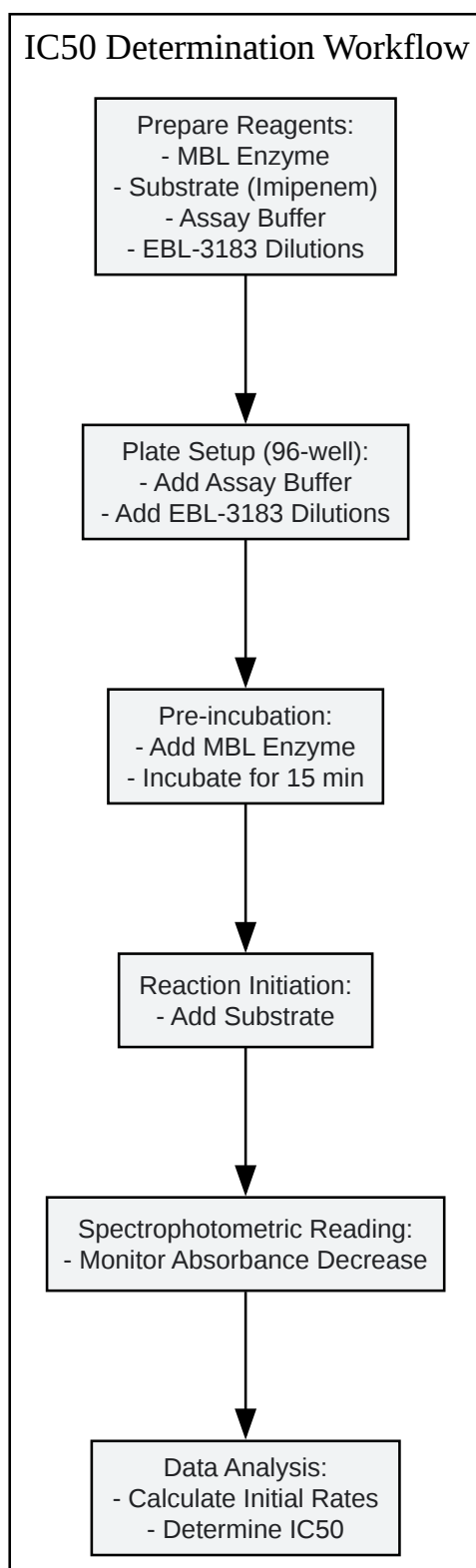
## Experimental Protocols

### Enzyme Inhibition Assay (IC<sub>50</sub> Determination)

A spectrophotometric assay is used to determine the IC<sub>50</sub> values of **EBL-3183** against various MBLs.

- Reagents and Materials:
  - Purified MBL enzyme (NDM-1, VIM-1, IMP-1)
  - Substrate: Imipenem or Meropenem
  - Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 50  $\mu$ M ZnCl<sub>2</sub>

- **EBL-3183** serial dilutions
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading in the UV range
- Procedure:
  - Add 50 µL of assay buffer to all wells of a 96-well plate.
  - Add 10 µL of **EBL-3183** serial dilutions to the appropriate wells.
  - Add 20 µL of MBL enzyme solution to each well and incubate for 15 minutes at room temperature.
  - Initiate the reaction by adding 20 µL of the β-lactam substrate.
  - Immediately monitor the hydrolysis of the substrate by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm for imipenem) for 10 minutes at 30-second intervals.
  - Calculate the initial reaction rates and determine the IC<sub>50</sub> values by fitting the data to a dose-response curve.



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**Figure 2:** IC50 Determination Workflow.

## Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the MIC of carbapenems in the presence and absence of **EBL-3183**.

- Reagents and Materials:
  - Cation-adjusted Mueller-Hinton Broth (CAMHB)
  - Bacterial strains (MBL-producing clinical isolates)
  - Meropenem serial dilutions
  - **EBL-3183** at a fixed concentration (e.g., 4 µg/mL)
  - 96-well microtiter plates
- Procedure:
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
  - In a 96-well plate, prepare serial twofold dilutions of meropenem in CAMHB.
  - For the combination study, prepare identical serial dilutions of meropenem in CAMHB containing a fixed concentration of **EBL-3183**.
  - Inoculate each well with the prepared bacterial suspension.
  - Include a growth control (no antibiotic) and a sterility control (no bacteria).
  - Incubate the plates at 37°C for 18-24 hours.
  - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

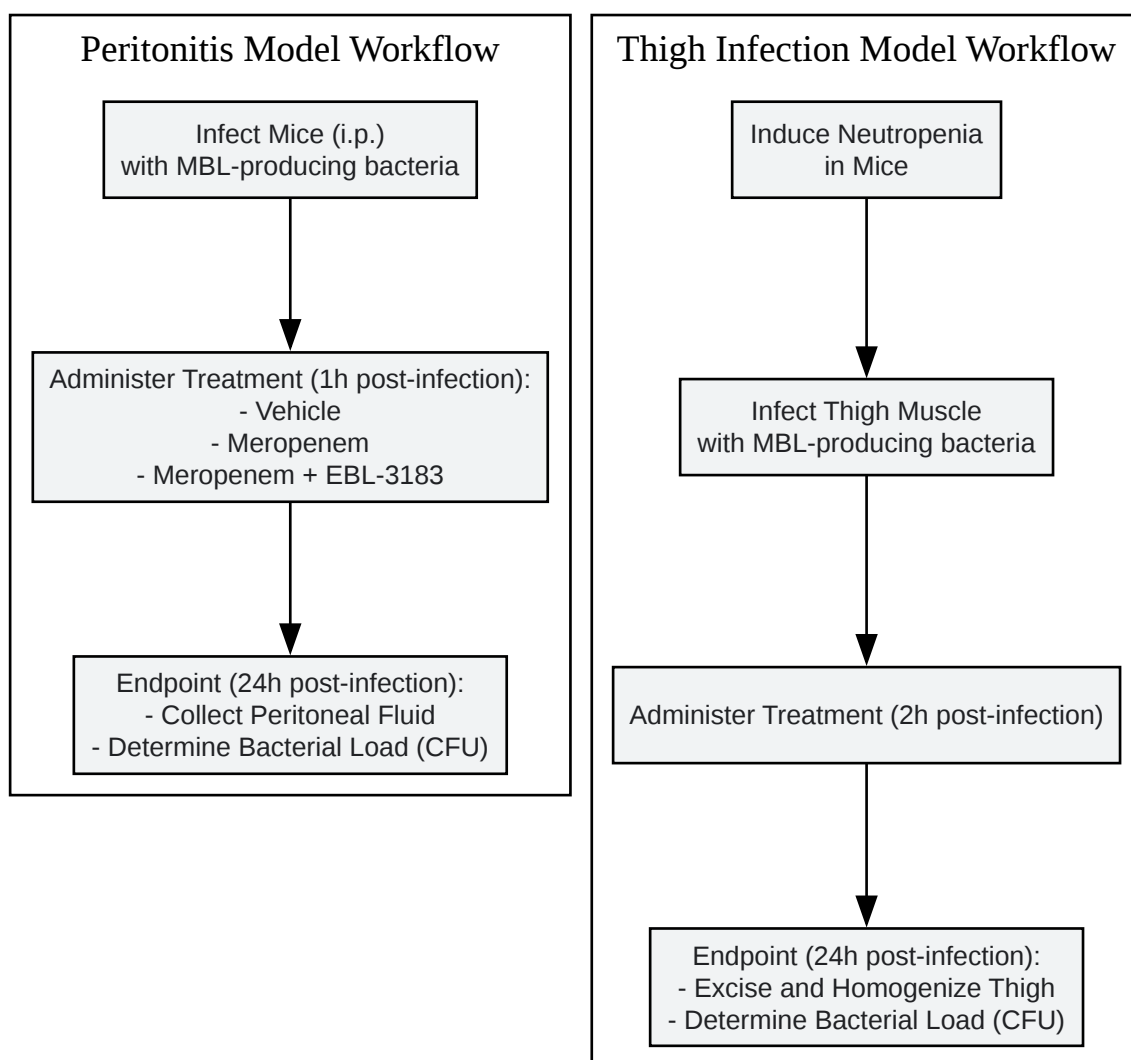
## Murine Infection Models

Peritonitis Model:

- Animal Strain: Female BALB/c mice (6-8 weeks old).
- Infection: Induce peritonitis by intraperitoneal (i.p.) injection of a lethal dose of an MBL-producing bacterial strain (e.g., E. coli NDM-1).
- Treatment: One hour post-infection, administer treatment intravenously (i.v.) or subcutaneously (s.c.). Treatment groups include vehicle control, meropenem alone, and meropenem in combination with **EBL-3183**.
- Endpoint: At 24 hours post-infection, euthanize the mice, collect peritoneal lavage fluid, and determine the bacterial load by plating serial dilutions on appropriate agar plates.

#### Thigh Infection Model:

- Animal Strain: Neutropenic female ICR mice (6-8 weeks old). Neutropenia is induced by cyclophosphamide administration.
- Infection: Inject an MBL-producing bacterial strain (e.g., K. pneumoniae VIM-1) into the thigh muscle.
- Treatment: Two hours post-infection, initiate treatment.
- Endpoint: At 24 hours post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and determine the bacterial load by plating serial dilutions.



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**Figure 3:** In Vivo Infection Model Workflows.

## Conclusion

**EBL-3183** represents a significant advancement in the fight against carbapenem-resistant Gram-negative bacteria. Its potent, broad-spectrum inhibition of metallo- $\beta$ -lactamases, coupled with its demonstrated in vivo efficacy, positions it as a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to address the critical challenge of antimicrobial resistance.

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